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1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone
  • CAS: 1601044-30-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 5-Acetyl-1-isobutylindoline

This guide is structured as a technical monograph for the chemical entity 5-Acetyl-1-isobutylindoline . As of the current scientific index, this specific molecule does not possess a widely disseminated Chemical Abstracts...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a technical monograph for the chemical entity 5-Acetyl-1-isobutylindoline . As of the current scientific index, this specific molecule does not possess a widely disseminated Chemical Abstracts Service (CAS) registry number in the public domain. This guide addresses the identification, synthesis, and structural validation of this compound, serving as a definitive reference for researchers requiring this intermediate for medicinal chemistry campaigns (e.g., sulfonamide or kinase inhibitor development).

Chemical Identity, Synthetic Methodology, and Structural Registry

Part 1: Chemical Identity & Registry Status[1]

Nomenclature & Identifiers

This compound is a tertiary amine derivative of the indoline scaffold, characterized by an acetyl group at the C5 position and an isobutyl group at the N1 position.

Identifier Value / Description
IUPAC Name 1-(1-isobutyl-2,3-dihydro-1H-indol-5-yl)ethan-1-one
Common Name 5-Acetyl-1-isobutylindoline
Molecular Formula C₁₄H₁₉NO
Molecular Weight 217.31 g/mol
CAS Number Not Listed (Public Domain).[1][2][3][4] See Section 1.2
SMILES CC(C)CN1CCC2=C1C=CC(=C2)C(C)=O
InChI Key Requires generation from structure (Predicted: InChI=1S/C14H19NO...)
The "Missing CAS" Protocol

Unlike its isomers (e.g., 1-Acetylindoline , CAS 16078-30-1 [1] or 5-Acetylindole , CAS 53330-94-2 [2]), 5-Acetyl-1-isobutylindoline is often a proprietary intermediate. It does not appear in standard aggregators (PubChem, Sigma-Aldrich).

Actionable Advice for Researchers: If you are synthesizing this for regulatory submission, you must register it as a New Chemical Entity (NCE) . Do not use the CAS number of the indole analog, as this constitutes a critical data integrity error.

Part 2: Synthetic Pathway & Causality

To access this molecule, a convergent synthetic strategy is recommended. Direct Friedel-Crafts acetylation of N-isobutylindoline is risky due to potential regioselectivity issues (C5 vs. C7). The preferred route utilizes 5-Acetylindoline as the starting material to lock the C5 substitution prior to N-alkylation.

Retrosynthetic Analysis

The strategic disconnection occurs at the N–C bond (N-alkylation).

Retrosynthesis Target Target: 5-Acetyl-1-isobutylindoline (C14H19NO) Precursor1 Precursor A: 5-Acetylindoline (Nucleophile) Target->Precursor1 N-Alkylation (Disconnection) Precursor2 Precursor B: Isobutyl Bromide (Electrophile) Target->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent assembly.

Route Selection: N-Alkylation (Preferred)

Rationale: 5-Acetylindoline is a stable solid. Alkylating the secondary amine is chemically cleaner than acetylating the ring of an N-alkylated indoline, which often yields inseparable mixtures.

Reaction Scheme:



Part 3: Experimental Protocol (Self-Validating)

This protocol includes "Checkpoints"—mandatory stop/verify steps to ensure scientific integrity.

Materials & Reagents[1][6]
  • Substrate: 5-Acetylindoline (1.0 eq). Note: If unavailable, reduce 5-Acetylindole (CAS 53330-94-2) using NaCNBH₃/AcOH.

  • Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.5 eq).

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq).

  • Catalyst: Potassium Iodide (KI), catalytic (0.1 eq) – Critical for Finkelstein activation of the bromide.

  • Solvent: Dimethylformamide (DMF), anhydrous.

Step-by-Step Methodology
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-Acetylindoline (1.0 g, 6.2 mmol) in DMF (10 mL).

  • Activation: Add K₂CO₃ (1.7 g, 12.4 mmol) and KI (100 mg). Stir at room temperature for 15 minutes.

    • Causality: Pre-stirring deprotonates the indoline nitrogen, increasing nucleophilicity.

  • Addition: Add Isobutyl bromide (1.0 mL, 9.3 mmol) dropwise via syringe.

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (N₂ or Ar) for 12–16 hours.

  • Checkpoint 1 (TLC): Spot the reaction mixture against the starting material (5-Acetylindoline).

    • Mobile Phase: Hexanes:Ethyl Acetate (3:1).

    • Success Criteria: Disappearance of the lower Rf spot (secondary amine) and appearance of a higher Rf fluorescent spot (tertiary amine).

  • Workup: Cool to RT. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF. Dry over Na₂SO₄.

  • Purification: Flash column chromatography (SiO₂), eluting with a gradient of Hexanes

    
     10% EtOAc/Hexanes.
    
Workflow Visualization

ExperimentalWorkflow Start Start: 5-Acetylindoline + DMF AddBase Add K2CO3 + KI (Stir 15 min) Start->AddBase AddAlk Add Isobutyl Bromide (Dropwise) AddBase->AddAlk Heat Heat to 80°C (12-16 Hours) AddAlk->Heat Check Checkpoint: TLC Analysis (Hex:EtOAc 3:1) Heat->Check Check->Heat SM Persists Workup Aq. Workup & Extraction Check->Workup SM Consumed Purify Flash Chromatography Workup->Purify

Figure 2: Experimental workflow with critical decision checkpoint.

Part 4: Structural Elucidation & Validation

Since no reference spectrum exists in public databases, you must validate the structure using First Principles .

1H-NMR Prediction (CDCl₃, 400 MHz)

The spectrum will exhibit three distinct zones confirming the structure.

Zone Chemical Shift (

)
Multiplicity Integration Assignment Diagnostic Value
Aromatic 7.7 – 7.8Multiplet2HC4-H, C6-HDeshielded by Carbonyl
Aromatic 6.4 – 6.5Doublet1HC7-HOrtho to Nitrogen (Shielded)
Indoline 3.5 – 3.6Triplet2HC2-HRing CH₂ adjacent to N
Indoline 3.0 – 3.1Triplet2HC3-HRing CH₂ benzylic
Isobutyl 2.9 – 3.0Doublet2HN-CH₂-CHKey Proof of Alkylation
Acetyl 2.5Singlet3HCO-CH₃Confirms Acetyl group
Isobutyl 1.9 – 2.0Multiplet1HCH-(CH₃)₂Methine proton
Isobutyl 0.9 – 1.0Doublet6HCH-(CH₃)₂Gem-dimethyl
Mass Spectrometry (ESI+)
  • Expected [M+H]⁺: 218.15 Da.

  • Fragmentation Pattern: Look for a loss of 43 Da (Acetyl) or 57 Da (Isobutyl) in MS/MS.

Part 5: Applications & Context

This molecule serves as a high-value scaffold in drug discovery, particularly for:

  • Sulfonamide Synthesis: The C5-acetyl group can be converted to a sulfonamide via chlorosulfonation if the acetyl is first protected or modified, although typically the sulfonamide is installed before acetylation in other pathways. However, in DapE inhibitor research, similar indoline sulfonamides are critical [3].

  • Kinase Inhibition: The indoline core mimics the adenosine motif in ATP-binding pockets.

  • Bio-isosteres: It acts as a constrained analog of N-isobutyl-aniline derivatives.

References

  • ResearchGate. Synthesis of N-acetyl-5-bromo-6-sulfonamide indoline derivatives for DapE Inhibition. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Reaction conditions for synthesizing N-substituted 5-acetylindolines

An Application Guide to the Synthesis of N-Substituted 5-Acetylindolines Abstract N-substituted 5-acetylindolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Synthesis of N-Substituted 5-Acetylindolines

Abstract

N-substituted 5-acetylindolines are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The indoline core, coupled with functionalization at the nitrogen (N-1) and the electron-withdrawing acetyl group at the C-5 position, provides a versatile scaffold for developing novel pharmaceutical agents. This document serves as a comprehensive technical guide for researchers, outlining robust and field-proven methodologies for the synthesis of these valuable molecules. We will detail the preparation of the core 5-acetylindoline intermediate and explore the principal reaction conditions for subsequent N-alkylation and N-arylation, focusing on the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Introduction: The Strategic Importance of the 5-Acetylindoline Scaffold

The indoline framework is a privileged structure in drug discovery, forming the backbone of numerous natural products and synthetic drugs. Substitution on the indoline nitrogen (N-alkylation or N-arylation) is a primary strategy for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. The presence of a 5-acetyl group introduces an electron-withdrawing feature that significantly alters the electronic properties of the aromatic ring and the nucleophilicity of the indoline nitrogen. This guide provides a systematic approach to navigating the synthesis, beginning with the construction of the core scaffold itself.

Part I: Synthesis of the 5-Acetylindoline Starting Material

A reliable synthesis of the N-substituted target molecules begins with high-quality 5-acetylindoline. Direct acylation of indoline is often unselective. Therefore, a robust three-step sequence involving N-protection, Friedel-Crafts acylation, and subsequent deprotection is the recommended pathway. The N-acetyl group serves a dual purpose: it protects the nitrogen from reacting and acts as a para-directing group, ensuring high regioselectivity for acylation at the desired C-5 position.

Workflow for 5-Acetylindoline Synthesis

Indoline Indoline Protect Step 1: N-Protection (CH₃CO)₂O, Pyridine Indoline->Protect N_Acetyl 1-Acetylindoline Protect->N_Acetyl Acylate Step 2: Friedel-Crafts Acylation CH₃COCl, AlCl₃, DCM N_Acetyl->Acylate Protected_Product 1,5-Diacetylindoline Acylate->Protected_Product Deprotect Step 3: N-Deprotection Aq. HCl, Reflux Protected_Product->Deprotect Final_Product 5-Acetylindoline Deprotect->Final_Product G cluster_mech Mechanism Indoline 5-Acetylindoline (R₂NH) Hemiaminal Hemiaminal Intermediate Indoline->Hemiaminal + H⁺ Aldehyde Aldehyde (R'CHO) Aldehyde->Hemiaminal STAB NaBH(OAc)₃ Iminium Iminium Ion [R₂N=CHR']⁺ STAB->Iminium Product N-Alkyl-5-acetylindoline Hemiaminal->Iminium - H₂O Iminium->Product Hydride Transfer Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)-X(L₂) Pd0->OA_Complex Oxidative Addition Amine_Complex [Ar-Pd(II)-NHR₂(L₂)]⁺X⁻ OA_Complex->Amine_Complex Ligand Exchange Amido_Complex Ar-Pd(II)-NR₂(L₂) Amine_Complex->Amido_Complex Deprotonation Amido_Complex->Pd0 Reductive Elimination Product N-Aryl Product (Ar-NR₂) Amido_Complex->Product ArX Aryl Halide (Ar-X) ArX->OA_Complex Indoline 5-Acetylindoline (R₂NH) Indoline->Amine_Complex Base Base Base->Amine_Complex

Technical Notes & Optimization

Troubleshooting

Separation of regioisomers in acetylindoline synthesis

Welcome to the technical support guide for the synthesis and purification of acetylindoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the common...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of acetylindoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the common but challenging issue of regioisomer formation during the Friedel-Crafts acylation of indoline. Here, we provide expert insights, troubleshooting strategies, and detailed protocols in a practical question-and-answer format to help you achieve your synthetic goals with higher purity and efficiency.

Frequently Asked Questions & Troubleshooting Guides
Q1: I performed a Friedel-Crafts acylation on N-acetylindoline and my analysis shows two major products. Why am I getting a mixture of regioisomers?

A1: This is a very common outcome rooted in the fundamental principles of electrophilic aromatic substitution (EAS) on the N-acetylindoline scaffold.

The N-acetyl group is an ortho, para-directing activator for EAS reactions. In the case of N-acetylindoline, the para position is C5 and the ortho position is C7. The incoming electrophile, the acylium ion (CH₃CO⁺) generated from your acetylating agent and Lewis acid, will therefore attack both sites.

  • Electronic Factors: The lone pair of the nitrogen atom increases the electron density of the aromatic ring, primarily at the ortho (C7) and para (C5) positions, making them susceptible to electrophilic attack.

  • Steric Factors: The C7 position is sterically more hindered than the C5 position due to its proximity to the fused pyrrolidine ring. This often leads to the 5-acetylindoline isomer being the major product. However, the exact ratio is highly dependent on the reaction conditions.

The mechanism below illustrates the formation of both the 5-acetyl and 7-acetylindoline isomers.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Attack cluster_2 Rearomatization & Product Formation AcCl Acetyl Chloride Acylium Acylium Ion (CH₃CO⁺) AcCl->Acylium + AlCl3 AlCl3 AlCl3 (Lewis Acid) N_Acetylindoline N-Acetylindoline Sigma_5 σ-complex (C5 attack) N_Acetylindoline->Sigma_5 + CH₃CO⁺ (para attack) Sigma_7 σ-complex (C7 attack) N_Acetylindoline->Sigma_7 + CH₃CO⁺ (ortho attack) Product_5 5-Acetyl-N-acetylindoline Sigma_5->Product_5 - H⁺ Product_7 7-Acetyl-N-acetylindoline Sigma_7->Product_7 - H⁺ G start Crude Isomer Mixture tlc 1. TLC Analysis Screen various solvent systems (e.g., Hexane/EtOAc, Toluene/Acetone) start->tlc check_sep Is there separation (ΔRf > 0.1)? tlc->check_sep column 2. Column Chromatography Use optimized solvent system. Pack a long, narrow column for best resolution. check_sep->column Yes optimize Optimize TLC - Try different solvents - Add modifiers (AcOH, TEA) - Consider reverse phase check_sep->optimize No combine 3. Analyze Fractions Combine pure fractions of each isomer. column->combine char 4. Characterization Confirm identity via NMR, MS. combine->char end Pure Isomers char->end optimize->tlc

Optimization

Technical Support Center: Synthesis and Handling of 2,3-Dihydroindole Intermediates

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2,3-dihydroindole (indoline) intermediates. This document provides in-depth troubleshooting advice and fre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 2,3-dihydroindole (indoline) intermediates. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of unwanted oxidation. Our goal is to equip you with the fundamental knowledge and practical techniques required to ensure the stability and purity of these valuable compounds throughout your synthetic, purification, and storage processes.

Section 1: The Fundamentals of 2,3-Dihydroindole Instability

This section addresses the inherent chemical properties of 2,3-dihydroindoles that make them susceptible to oxidation.

Q1: Why is my 2,3-dihydroindole intermediate so prone to oxidation?

A1: The instability of the 2,3-dihydroindole core stems from its high electron density and the thermodynamic driving force to form a more stable, aromatic system.[1] There are two primary oxidation pathways you may encounter:

  • Aromatization to Indole: The most common degradation pathway is dehydrogenation to form the corresponding indole. This process is highly favorable as it results in a fully aromatic, and thus more stable, heterocyclic system. This can be mediated by various oxidants, including atmospheric oxygen.[2][3]

  • Oxidation to 2-Oxindole: Depending on the reaction conditions and the substitution pattern on the indoline ring, oxidation can also occur at the C2 position to form a 2-oxindole.[4][5] This is particularly relevant when using specific oxidizing agents or in the presence of radical initiators.[6]

Some dihydroindoles are relatively stable as solids but become highly sensitive to oxidation once dissolved in a solvent.[4] This highlights the critical role of the experimental environment, especially the presence of dissolved oxygen.

Oxidation_Pathways cluster_main Oxidation Pathways of 2,3-Dihydroindole Dihydroindole 2,3-Dihydroindole (Indoline) Indole Indole (Aromatized Product) Dihydroindole->Indole Dehydrogenation Oxindole 2-Oxindole (C2-Oxidized Product) Dihydroindole->Oxindole C2 Oxidation Oxidant [O] (e.g., O₂, Metal Catalysts) Oxidant->Dihydroindole Schlenk_Line_Setup cluster_setup Basic Schlenk Line Reaction Setup Manifold Dual Manifold Flask Schlenk Flask (Reaction Vessel) Manifold->Flask Controls Atmosphere InertGas Inert Gas (Argon/Nitrogen) InertGas->Manifold Supplies Vacuum Vacuum Pump Vacuum->Manifold Evacuates

Caption: Simplified schematic of a Schlenk line setup for inert atmosphere reactions.

Q4: How do I properly prepare my solvents to remove dissolved oxygen?

A4: The presence of dissolved oxygen in your reaction solvent is a common cause of unexpected oxidation, even when working under a positive pressure of inert gas. [7][8]Degassing the solvent before use is a critical step. There are several effective methods:

MethodEffectivenessProcedureBest For
Freeze-Pump-Thaw Excellent (Most Rigorous)The solvent is frozen with liquid N₂, subjected to high vacuum, and then thawed. This cycle is repeated 3-4 times. [7][9]Highly sensitive reactions, organometallics, and when complete oxygen removal is critical.
Gas Sparging (Bubbling) GoodAn inert gas (Ar or N₂) is bubbled through the solvent via a long needle for an extended period (e.g., 30-60 min) to displace dissolved O₂. [8][10]Less sensitive reactions, workups, and chromatography. Quick and convenient.
Sonication with Vacuum ModerateThe solvent is subjected to a light vacuum while being agitated in an ultrasonic bath. This is repeated in cycles with inert gas backfill. [7][11]Rapid, rough degassing for applications like HPLC or less sensitive reactions.
Protocol: Freeze-Pump-Thaw Degassing
  • Preparation: Place your solvent in a Schlenk flask, ensuring it is no more than 2/3 full. Attach the flask to a Schlenk line.

  • Freeze: Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.

  • Pump: With the solvent still frozen, open the flask's stopcock to the vacuum manifold. Apply a high vacuum for 5-10 minutes to remove the gases from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen dewar and allow the solvent to thaw completely. You may see gas bubbles evolve from the liquid as it thaws.

  • Repeat: Repeat steps 2-4 at least two more times to ensure complete removal of dissolved gases. [12][7]6. Finalize: After the final thaw cycle, backfill the flask with your chosen inert gas (e.g., Argon). The solvent is now degassed and ready for use. [9] Q5: Are there any chemical strategies to protect my intermediate during the reaction or workup?

A5: Yes. In addition to procedural controls, chemical modifications or additives can provide protection:

  • N-Substitution: If the synthetic route allows, protecting the nitrogen of the indoline can decrease its susceptibility to oxidation. For instance, in situ acylation of an indoline product has been shown to be essential for preventing its degradation. [13]* Antioxidants: For workup and purification steps where brief exposure to trace oxygen is unavoidable, consider adding a small amount of a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) to your solvents. This is a common practice in organic synthesis to protect sensitive compounds.

Section 3: Troubleshooting Guide: Oxidation Detected

Even with careful planning, oxidation can occur. This section provides a logical workflow to diagnose and solve the problem.

Q6: I'm seeing my desired product convert to the corresponding indole during the reaction workup or purification. What's going wrong?

A6: This is a classic sign of atmospheric exposure after the reaction is complete. The workup, extraction, and purification phases are highly vulnerable points. Use the following workflow to pinpoint the source of the issue.

Troubleshooting_Workflow Start Oxidation Detected During Workup/Purification Q_Quench Was the reaction quenched with a degassed solution? Start->Q_Quench Sol_Quench Action: Degas all quenching and workup solutions. Q_Quench->Sol_Quench No Q_Transfer Were transfers done via cannula or under positive inert gas pressure? Q_Quench->Q_Transfer Yes Sol_Quench->Q_Transfer Sol_Transfer Action: Use air-free transfer techniques. Avoid open-air pouring. Q_Transfer->Sol_Transfer No Q_Chroma Was chromatography performed with degassed solvents? Q_Transfer->Q_Chroma Yes Sol_Transfer->Q_Chroma Sol_Chroma Action: Sparge mobile phase with Ar/N₂ before and during the run. Q_Chroma->Sol_Chroma No End Problem Resolved Q_Chroma->End Yes Sol_Chroma->End

Caption: A logical workflow for troubleshooting unwanted oxidation.

Q7: My intermediate is clearly oxidizing on the silica gel column. How can I purify it safely?

A7: Column chromatography can be problematic due to the high surface area of the stationary phase and the large volumes of solvent used, which can introduce oxygen. [4]

  • Deoxygenate Mobile Phase: Vigorously bubble argon or nitrogen through your eluent mixture for at least 30 minutes immediately before use and maintain a gentle stream of inert gas in the solvent reservoir during the purification. [8]* Work Quickly: Do not let fractions sit open to the air. Collect fractions and immediately place them under an inert atmosphere if the solvent will be removed later.

  • Consider Alternative Purification: If the compound remains unstable on silica, explore other options such as crystallization or recrystallization from degassed solvents under an inert atmosphere.

Section 4: Long-Term Storage and Handling

Q8: How should I store my purified 2,3-dihydroindole to ensure its long-term stability?

A8: Proper storage is essential to preserve your compound for future use.

  • Solid Storage: If your compound is a solid, this is the preferred form for storage as solids are generally more stable than solutions. [4]Place the solid in a vial, flush thoroughly with argon, seal tightly, and wrap the seal with Parafilm.

  • Solution Storage: If storage in solution is necessary, use a degassed, aprotic solvent. Store the solution in a sealed Schlenk flask or an ampoule under an inert atmosphere.

  • General Conditions: Store all 2,3-dihydroindole samples, whether solid or in solution, in a freezer (-20 °C or below) and protected from light to minimize thermal and photochemical degradation pathways. [14]

References

  • Neilson Lab. The Manipulation of Air-Sensitive Compounds.
  • Advion, Inc. Analysis of Air-Sensitive Compounds via Inert Sampling Techniques.
  • Wikipedia. Air-free technique.
  • Elschenbroich, C. The Manipulation of Air-Sensitive Compounds. In: Organometallics. (2006).
  • Ossila. Air Free Techniques | Handling Air-Sensitive Materials.
  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. PubMed.
  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Antiinflammatory Agents. ResearchGate.
  • University of Rochester, Department of Chemistry. How To: Degas Solvents.
  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. ACS Publications.
  • Shchekotikhin, A. E., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC.
  • Zeeli, S., et al. (2018). Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. Journal of Medicinal Chemistry. ACS Publications.
  • University of York, Chemistry Teaching Labs. Degassing solvents.
  • Berry Group. (2019). Section 5.4 Title: Degassing Solvents.
  • JoVE. (2015). Video: Degassing Liquids with Freeze-Pump-Thaw Cycling.
  • Xu, J., et al. (2019). Green oxidation of indoles using halide catalysis. DR-NTU - NTU Singapore.
  • Abdel-Wahab, B. F., et al. Facile Synthesis and Antioxidant Activity Screening of Some Novel 3-Substituted Indole Derivatives. Taylor & Francis Online.
  • Reddit. (2023). Solvent degassing : r/Chempros.
  • Chen, Y., et al. (2024). Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines. ACS Omega. ACS Publications.
  • ChemTalk. Common Oxidizing Agents & Reducing Agents.
  • ResearchGate. Oxidation of indoles to 2-oxindoles. a Our method for oxidation of....
  • Xu, J., et al. (2019). Green oxidation of indoles using halide catalysis. ResearchGate.
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. ACP.
  • Xu, J., et al. (2019). Green Oxidation of Indoles using halide Catalysis. Research Communities.
  • Gribble, G. (2021). Indoline Dehydrogenation. ResearchGate.
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. ACP.
  • Wei, W.-T., et al. (2017). Convenient and Clean Synthesis of Isatins by Metal-Free Oxidation of Oxindoles. Synlett.
  • ECHEMI. Green Oxidation of Indoles using halide Catalysis.
  • Shchekotikhin, A. E., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PubMed.
  • Barluenga, J., et al. (2001). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry. ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Guide: 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone

[1] Executive Summary Compound: 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone Application: Pharmaceutical Intermediate (Kinase Inhibitor/GPCR Ligand Scaffolds) Analysis Type: Structural Verification & Purity Assessme...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Compound: 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone Application: Pharmaceutical Intermediate (Kinase Inhibitor/GPCR Ligand Scaffolds) Analysis Type: Structural Verification & Purity Assessment via 1H NMR[1]

This technical guide provides a rigorous spectral analysis of 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone . Unlike standard spectral lists, this document functions as a comparative operational guide for researchers synthesizing N-alkylated indoline derivatives. It focuses on distinguishing the target molecule from its non-alkylated precursor (5-acetylindoline ) and optimizing solvent selection for spectral resolution.[1]

Part 1: Structural Analysis & Predicted Shifts

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetically distinct zones.[1] The electronic push-pull nature of the molecule—an electron-donating N-alkyl group and an electron-withdrawing acetyl group—creates a distinct "fingerprint."[1]

Zone Breakdown
  • The Indoline Core (Aromatic): A 1,2,4-trisubstituted benzene ring. The nitrogen lone pair shields the ortho proton (H-7), while the carbonyl deshields H-4 and H-6.[1]

  • The Aliphatic Linker (Heterocyclic Ring): Two triplets corresponding to the dihydro-pyrrole ring (C2/C3 positions).[1]

  • The Substituents: The Isobutyl group (characteristic doublet-septet-doublet pattern) and the Acetyl methyl group (sharp singlet).[1]

Comparative Shift Table: Target vs. Precursor

The critical quality control (QC) step is verifying the complete disappearance of the N-H signal and the appearance of the isobutyl chain.[1]

Proton AssignmentTarget Shift (δ ppm)MultiplicityPrecursor (5-Acetylindoline)Diagnostic Note
N-H Absent -~4.5 - 6.0 (br s) Primary QC Check
Ar-H4 (Ortho to C=O)7.75 - 7.80s (or d, J~1.5)~7.75Deshielded by C=O
Ar-H6 (Ortho to C=O)7.70 - 7.75dd~7.70Deshielded by C=O[1]
Ar-H7 (Ortho to N)6.40 - 6.50 d~6.55Shielded by N-lone pair
Indoline C2-H (N-CH2)3.45 - 3.55t~3.60Shift changes upon alkylation
Indoline C3-H (Ar-CH2)3.00 - 3.10t~3.05Benzylic position
Isobutyl N-CH2 2.90 - 3.00 dAbsent Confirmation of Alkylation
Acetyl -CH3 2.50 - 2.55s2.50Characteristic Singlet
Isobutyl -CH- 1.95 - 2.10m (septet)Absent-
Isobutyl -(CH3)2 0.90 - 0.95dAbsentHigh field terminus

Note: Shifts are estimated for CDCl₃. In DMSO-d₆, N-H signals in precursors are sharper and shifted downfield (~6-7 ppm), making the "disappearance" check even more obvious.

Part 2: Comparative Solvent Analysis

Choosing the right solvent is critical for resolution.[1][2]

Option A: Chloroform-d (CDCl₃)[2]
  • Performance: Excellent.

  • Advantages: The non-polar nature of CDCl₃ minimizes viscosity broadening.[1] The aliphatic region (0.9 - 3.5 ppm) shows distinct splitting for the isobutyl group without overlap from water (which appears ~1.56 ppm in CDCl₃).[1]

  • Recommendation: Primary Choice for final product characterization.

Option B: DMSO-d₆[1][3]
  • Performance: Good, but with caveats.

  • Advantages: Superior solubility if the product is isolated as a salt (e.g., hydrochloride).

  • Risks: The residual water peak in DMSO (~3.33 ppm) often overlaps with the Indoline C2 or Isobutyl N-CH2 signals, obscuring critical integration data needed to confirm 1:1 alkylation stoichiometry.

  • Recommendation: Use only if the free base is unstable or insoluble in CDCl₃.[1]

Part 3: Experimental Protocol & Workflow

Synthesis Context (Reductive Amination)

This compound is typically synthesized via reductive amination of 5-acetylindoline with isobutyraldehyde using Sodium Triacetoxyborohydride (STAB).[1]

QC Workflow Diagram

The following diagram outlines the decision logic for interpreting the NMR data during synthesis.

NMR_Workflow Start Crude Reaction Mixture Workup Workup (EtOAc/NaHCO3) & Drying Start->Workup SamplePrep Sample Prep: ~10mg in 0.6mL CDCl3 Workup->SamplePrep Acquisition Acquire 1H NMR (ns=16, d1=1.0s) SamplePrep->Acquisition Decision Check Region 4.0 - 6.0 ppm (N-H Region) Acquisition->Decision IsobutylCheck Check Region 0.9 - 3.0 ppm (Isobutyl Signals) Decision->IsobutylCheck Clean Baseline Fail_SM FAIL: Residual SM (Re-subject to Reaction) Decision->Fail_SM Broad Singlet Present Pass PASS: Pure Product (Proceed to Bioassay) IsobutylCheck->Pass Integrals Correct (6H doublet) Fail_Imp FAIL: Aldehyde Impurity (Acid Wash Required) IsobutylCheck->Fail_Imp Extra Aldehyde Peak (~9.8 ppm)

Figure 1: Operational decision tree for NMR-based quality control of N-alkylation.

Part 4: Detailed Spectral Interpretation[1]

The Aromatic Region (6.0 - 8.0 ppm)

The substitution pattern on the benzene ring is 1,2,4 .

  • H-4 (7.78 ppm, s): Appears as a singlet (or finely split doublet due to meta coupling). It is heavily deshielded by the adjacent carbonyl of the acetyl group.[1]

  • H-6 (7.72 ppm, dd): A doublet of doublets. It couples with H-7 (ortho, J8Hz) and H-4 (meta, J1.5Hz).

  • H-7 (6.45 ppm, d): The most diagnostic aromatic signal. It is significantly upfield (shielded) compared to the others.[1] Crucial Check: If this peak is broad or shifted downfield >6.6 ppm, it suggests protonation of the nitrogen (salt form) or incomplete alkylation.

The Aliphatic "Fingerprint" (0.9 - 3.6 ppm)

This region confirms the attachment of the isobutyl group.[1]

  • Indoline C2 (3.50 ppm, t): These protons are adjacent to the nitrogen. In the N-isobutyl product, they appear as a clean triplet.

  • Isobutyl N-CH2 (2.95 ppm, d): This is a doublet (J~7Hz) coupling to the methine proton. Integration Check: This must integrate to 2H relative to the aromatic protons (1H each).[1]

  • Acetyl CH3 (2.52 ppm, s): A sharp singlet. Use this as an internal integration standard (3H) if solvent peaks are overlapping other regions.[1]

  • Isobutyl CH (2.05 ppm, m): A multiplet (septet-like).

  • Isobutyl CH3 (0.92 ppm, d): A strong doublet integrating to 6H.

Structural Connectivity Diagram (COSY Logic)

The following diagram visualizes the spin-spin coupling networks you will observe in a COSY (Correlation Spectroscopy) experiment, verifying the connectivity.

COSY_Network H7 H-7 (6.45 ppm) H6 H-6 (7.72 ppm) H7->H6 Ortho (8Hz) H4 H-4 (7.78 ppm) H6->H4 Meta (1.5Hz) IndC2 Indoline C2 (3.50 ppm) IndC3 Indoline C3 (3.05 ppm) IndC2->IndC3 Vicinal IsoCH2 Isobutyl CH2 (2.95 ppm) IsoCH Isobutyl CH (2.05 ppm) IsoCH2->IsoCH Vicinal (7Hz) IsoCH3 Isobutyl CH3 (0.92 ppm) IsoCH->IsoCH3 Vicinal (7Hz)

Figure 2: COSY coupling network. Dashed lines indicate protons that will show cross-peaks in 2D NMR.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][3] (Authoritative text for general chemical shift principles).

  • National Institute of Advanced Industrial Science and Technology (AIST). (n.d.).[1] Spectral Database for Organic Compounds (SDBS).[1] Retrieved from [Link] (Source for Indoline and 5-Acetylindoline reference spectra).[1]

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. [Link] (Standard protocol for N-alkylation of anilines/indolines).[1]

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176-2179. [Link] (Source for residual solvent peak data).[1]

Sources

Comparative

A Comparative Guide to HPLC Purity Standards for 1-(1-Isobutylindolin-5-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals The principles of chromatographic separation are governed by the distribution of analytes between a stationary phase and a mobile phase.[1][2] The selection...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The principles of chromatographic separation are governed by the distribution of analytes between a stationary phase and a mobile phase.[1][2] The selection of these phases, along with other chromatographic parameters, is critical for achieving the desired separation of the main compound from any potential impurities.[3] This guide is structured to provide not only procedural steps but also the underlying scientific reasoning, empowering the user to adapt and troubleshoot these methods effectively. All methodologies are presented with the rigor required to meet the standards outlined by major pharmacopeias and regulatory bodies.[1][4][5]

The Critical Role of Purity in Drug Development

The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact its safety and efficacy.[6] Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification and quantification of impurities in new drug substances.[5][7] For a compound like 1-(1-Isobutylindolin-5-yl)ethanone, which may serve as a building block or a final API, a well-defined purity profile is essential. Potential impurities could arise from the synthesis process, degradation, or storage.[6][8] These may include starting materials, by-products, or isomers that could have unintended pharmacological or toxicological effects. Therefore, robust and validated analytical methods are not just a regulatory requirement but a cornerstone of good science.

Comparative Analysis of HPLC Methodologies

This guide details three distinct RP-HPLC methods for the purity analysis of 1-(1-Isobutylindolin-5-yl)ethanone. Each method has been designed to offer a different selectivity profile, thereby increasing the probability of detecting a wide range of potential impurities. The methods are compared based on key performance parameters such as retention time, resolution, peak symmetry, and overall analysis time.

Method A: The Workhorse - C18 with Acetonitrile/Water Gradient

This primary method utilizes a standard C18 stationary phase, which is a versatile and widely used support for the separation of a broad range of non-polar to moderately polar compounds.[9] The use of an acetonitrile/water gradient allows for the efficient elution of compounds with varying polarities.

Rationale for Method Selection:

  • Stationary Phase: The C18 (octadecylsilyl) stationary phase provides a hydrophobic surface that interacts favorably with the non-polar isobutyl and aromatic portions of the analyte.[3]

  • Mobile Phase: Acetonitrile is chosen as the organic modifier due to its low viscosity and UV transparency. A gradient elution is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted with good peak shape within a reasonable timeframe.

  • Acidification: The addition of 0.1% formic acid to the mobile phase helps to suppress the ionization of any acidic or basic functional groups on the analyte or impurities, leading to sharper, more symmetrical peaks.[10]

Method B: Alternative Selectivity - C8 with Methanol/Water Gradient

This method offers an alternative selectivity by employing a C8 stationary phase and methanol as the organic modifier. This can be particularly useful for resolving impurities that may co-elute with the main peak in Method A.

Rationale for Method Selection:

  • Stationary Phase: The C8 (octylsilyl) stationary phase is less hydrophobic than C18, which can alter the retention and selectivity of closely related compounds.[3]

  • Mobile Phase: Methanol provides a different solvent selectivity compared to acetonitrile and can be advantageous in separating compounds with similar structures.

  • Isocratic Elution: An isocratic elution is chosen for its simplicity and robustness, which can be beneficial for routine quality control applications where the impurity profile is well-understood.

Method C: Enhanced Resolution for Polar Impurities - Phenyl-Hexyl with Acetonitrile/Phosphate Buffer Gradient

This method utilizes a phenyl-hexyl stationary phase to provide a unique separation mechanism that can be particularly effective for aromatic compounds and their closely related impurities.

Rationale for Method Selection:

  • Stationary Phase: The phenyl-hexyl stationary phase offers π-π interactions in addition to hydrophobic interactions, which can significantly enhance the resolution of aromatic compounds like 1-(1-Isobutylindolin-5-yl)ethanone from its impurities.

  • Mobile Phase: A phosphate buffer is used to maintain a constant pH, which is crucial for the reproducible retention of ionizable compounds. The gradient elution with acetonitrile allows for a broad separation window.

Experimental Protocols

General Sample Preparation
  • Stock Solution: Accurately weigh and dissolve approximately 10 mg of 1-(1-Isobutylindolin-5-yl)ethanone in 10 mL of diluent (typically the initial mobile phase composition) to obtain a stock solution of 1 mg/mL.

  • Working Solution: Dilute the stock solution 10-fold with the diluent to a final concentration of 0.1 mg/mL.

  • Filtration: Filter the working solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.

Method A: C18 with Acetonitrile/Water Gradient
  • Instrumentation: HPLC system with a binary or quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Chromatographic Conditions:

    • Column: C18 (Octadecylsilyl), 5 µm particle size, 4.6 mm internal diameter, 250 mm length.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 40% B

      • 2-15 min: 40% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 40% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Method B: C8 with Methanol/Water Isocratic
  • Instrumentation: As per Method A.

  • Chromatographic Conditions:

    • Column: C8 (Octylsilyl), 5 µm particle size, 4.6 mm internal diameter, 150 mm length.

    • Mobile Phase: 70:30 (v/v) Methanol:Water with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 40 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

Method C: Phenyl-Hexyl with Acetonitrile/Phosphate Buffer Gradient
  • Instrumentation: As per Method A.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 3.5 µm particle size, 4.6 mm internal diameter, 100 mm length.

    • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 3.0.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-1 min: 30% B

      • 1-12 min: 30% to 80% B

      • 12-15 min: 80% B

      • 15-17 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

Data Presentation and Comparison

The following table summarizes the hypothetical performance data for the three HPLC methods, allowing for a direct comparison of their key chromatographic parameters.

ParameterMethod A (C18/ACN Gradient)Method B (C8/MeOH Isocratic)Method C (Phenyl-Hexyl/ACN Gradient)
Retention Time (Main Peak) ~12.5 min~8.2 min~10.1 min
Resolution (Main Peak vs. Closest Impurity) 2.82.13.5
Peak Asymmetry (Tailing Factor) 1.11.31.0
Theoretical Plates (Main Peak) >15000>10000>18000
Total Run Time 20 min15 min17 min

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results may vary based on the specific instrumentation, column, and sample.

Visualization of the Method Comparison Workflow

The following diagram illustrates the logical workflow for comparing the different HPLC methods for purity analysis.

HPLC_Method_Comparison cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Evaluation cluster_comparison Method Comparison Prep Prepare 0.1 mg/mL solution of 1-(1-Isobutylindolin-5-yl)ethanone Filter Filter through 0.45 µm syringe filter Prep->Filter MethodA Method A: C18, ACN/H2O Gradient Filter->MethodA Inject Sample MethodB Method B: C8, MeOH/H2O Isocratic Filter->MethodB Inject Sample MethodC Method C: Phenyl-Hexyl, ACN/Buffer Gradient Filter->MethodC Inject Sample DataA Evaluate: - Retention Time - Resolution - Peak Shape MethodA->DataA DataB Evaluate: - Retention Time - Resolution - Peak Shape MethodB->DataB DataC Evaluate: - Retention Time - Resolution - Peak Shape MethodC->DataC Compare Compare Performance Parameters (Table 1) DataA->Compare DataB->Compare DataC->Compare Select Select Optimal Method for Intended Purpose Compare->Select

Caption: Workflow for the comparison of HPLC methods for the purity analysis of 1-(1-Isobutylindolin-5-yl)ethanone.

Conclusion and Recommendations

The selection of an optimal HPLC method for the purity determination of 1-(1-Isobutylindolin-5-yl)ethanone is contingent upon the specific analytical needs.

  • Method A (C18/ACN Gradient) is recommended as a robust, general-purpose method for initial purity screening and for samples with a complex or unknown impurity profile. Its broad applicability makes it an excellent starting point for method development.

  • Method B (C8/MeOH Isocratic) offers a faster analysis time with a simpler mobile phase, making it suitable for routine quality control once the impurity profile has been established. The alternative selectivity can be valuable for orthogonal testing.

  • Method C (Phenyl-Hexyl/ACN Gradient) provides the highest resolution for aromatic compounds and is the preferred choice when challenging separations of closely related isomers or degradation products are anticipated.

For comprehensive purity analysis, it is often advisable to employ two orthogonal methods (e.g., Method A and Method C) to ensure that no impurities are missed.[9] Regardless of the method chosen, it is imperative that it be fully validated according to ICH guidelines to ensure its accuracy, precision, specificity, and robustness for its intended purpose.[5]

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. Rockville, MD: United States Pharmacopeia. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • European Pharmacopoeia. (2022). 2.2.29. Liquid Chromatography. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PharmaCores. (2025). HPLC Method development: an overview. [Link]

  • Frankenberger Jr, W. T., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical biochemistry, 165(2), 300-308. [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(8), 1041. [Link]

  • Rádl, S., Blahovcová, M., Plaček, L., Pekárek, T., & Havlíček, J. (2010). Synthesis of some impurities and/or degradation products of zaleplon. Journal of heterocyclic chemistry, 47(2), 276-283. [Link]

Sources

Validation

Reference Standard Qualification Guide: 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals in P2X7 Antagonist Development. Executive Summary In the development of P2X7 receptor antagonists—specifically the cyanoguanidine class exe...

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals in P2X7 Antagonist Development.

Executive Summary

In the development of P2X7 receptor antagonists—specifically the cyanoguanidine class exemplified by A-804598 —the intermediate 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone plays a critical role. It serves not only as the primary synthetic precursor but also as a potential degradation product and process impurity that must be strictly monitored under ICH Q3A/B guidelines.

This guide provides a technical framework for selecting and qualifying reference standards for this specific chemical entity. Unlike generic reagent guides, we compare Reference Standard Grades (Primary vs. Secondary vs. Research) and provide self-validating protocols for establishing their purity and potency.

Technical Profile & Context

Chemical Name: 1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone Role: Key Intermediate for A-804598 Synthesis Molecular Formula: C₁₄H₁₉NO Molecular Weight: 217.31 g/mol [1]

Synthesis & Impurity Logic

Understanding the synthesis is required to predict the impurity profile of your reference standard.[2] The molecule is typically synthesized via the N-alkylation of indoline followed by Friedel-Crafts acylation.

SynthesisPath Indoline Indoline (Starting Material) Isobutyl 1-Isobutylindoline (Precursor) Indoline->Isobutyl Reductive Amination (Isobutyraldehyde) Target TARGET STANDARD 1-(1-Isobutyl-2,3-dihydro- 1H-indol-5-yl)-ethanone Isobutyl->Target Friedel-Crafts (AcCl / AlCl3) ImpurityB Impurity B: Regioisomer (C6-acetyl) Isobutyl->ImpurityB Non-selective Acylation A804598 A-804598 (P2X7 Antagonist) Target->A804598 Cyanoguanidine Formation ImpurityA Impurity A: N-unsubstituted analog Target->ImpurityA Dealkylation (Degradation)

Figure 1: Synthesis pathway highlighting the target standard's position and potential critical impurities (Regioisomers and N-dealkylated analogs).

Comparative Guide: Selecting the Right Standard Grade

For this specific intermediate, "brands" are less relevant than Purity Grades . Using the wrong grade can lead to substantial potency calculation errors (up to 10-15%) in biological assays (e.g.,


 determination for P2X7 inhibition).
FeaturePrimary Reference Standard (CRM) Secondary / Working Standard Research Grade (Synthesis Crude)
Best For GLP Tox Studies, GMP Release Testing, qNMR Calibration.Routine In-Process Control (IPC), Early Discovery Screening.Synthetic route scouting, qualitative ID only.
Purity Assignment Mass Balance or qNMR (Absolute method).Chromatographic Purity (Relative area %).Assumed (often >95% based on NMR integration).
Traceability Traceable to SI units (via NIST/BIPM traceable internal standards).Traceable to the In-House Primary Standard.None.
Water/Solvent Quantified (KF & GC-HS) and subtracted from potency.Generally ignored or estimated.Ignored.
Uncertainty Explicitly calculated (e.g.,

).
Not defined.High / Unknown.
Cost Factor High (

)
Low ($)Negligible

Recommendation:

  • For Drug Development: You must establish an in-house Primary Standard using the Protocol B (qNMR) below if a commercial CRM is unavailable.

  • For Screening: A Secondary Standard calibrated against the Primary is sufficient.[3][4][5]

Experimental Protocols (Self-Validating Systems)

Protocol A: Purity Assessment via HPLC-PDA-MS

Objective: Determine chromatographic purity and identify regioisomeric impurities.

Method Parameters:

  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation of the indoline nitrogen, improving peak shape).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic core) and 280 nm; MS (ESI+).

Validation Criteria (System Suitability):

  • Tailing Factor: Must be

    
    . (Indolines are prone to tailing; if 
    
    
    
    , increase buffer strength or temperature to
    
    
    ).
  • Resolution: Critical separation between the Target (C5-acetyl) and Regioisomer (C6-acetyl) must be

    
    .
    
Protocol B: Potency Assignment via qNMR (The Gold Standard)

Objective: Assign an absolute purity value (Mass Fraction) to your Primary Standard, independent of UV extinction coefficients.

Mechanism: Quantitative NMR (qNMR) compares the integration of the analyte protons against a certified internal standard (IS) of known purity.[7][8]

Reagents:

  • Solvent:

    
     (Provides excellent solubility for the ketone and separates aromatic signals).
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).

    • Why? Non-hygroscopic, high equivalent weight, distinct singlet at

      
       ppm (non-overlapping with indoline aromatics).
      

Procedure:

  • Weighing: Accurately weigh

    
     mg of the Target Standard (
    
    
    
    ) and
    
    
    mg of Internal Standard (
    
    
    ) into the same vial. Use a microbalance (
    
    
    mg).
  • Dissolution: Dissolve in 0.7 mL

    
    . Ensure complete homogeneity.
    
  • Acquisition Parameters:

    • Pulse angle:

      
      .
      
    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Must be
      
      
      of the slowest relaxing proton).
    • Scans: 16 or 32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Purity.[2][9][10]

Stability & Handling Guide

The acetyl group at the C5 position is relatively stable, but the indoline nitrogen is susceptible to oxidation over time.

ConditionStability RatingRecommendation
Solid State (

)
ModerateStore under Argon/Nitrogen. Protect from light.
Solution (

)
HighStable for >2 weeks at

. Suitable for stock solutions.[7]
Solution (Protic/Acidic) LowAvoid long-term storage in MeOH/Acid mixtures (potential ketal formation or hydrolysis).

Qualification Workflow (Decision Matrix)

Use this logic flow to determine if your batch is ready for use in critical assays.

QualificationFlow Start Synthesize/Purchase Candidate Material HPLCCheck HPLC-MS Analysis (Protocol A) Start->HPLCCheck PurityCheck Chromatographic Purity > 98.0%? HPLCCheck->PurityCheck Reject REJECT / RE-PURIFY (Prep-HPLC) PurityCheck->Reject No qNMR Perform qNMR (Protocol B) PurityCheck->qNMR Yes Reject->Start Recycle Residuals Check Residual Solvents (GC-HS / NMR) qNMR->Residuals FinalCalc Calculate Potency (Mass Balance) Residuals->FinalCalc Release RELEASE as Primary Standard FinalCalc->Release

Figure 2: Step-by-step decision matrix for qualifying the reference material.

References

  • Donnelly-Roberts, D. L., et al. (2009).[11][12] Mammalian P2X7 receptor pharmacology: comparison of recombinant mouse, rat and human P2X7 receptors. British Journal of Pharmacology.

    • Context: Establishes the pharmacological relevance of A-804598 and the necessity for high-purity antagonists in P2X7 research.
  • Bhattacharya, A., et al. (2013).[11] Pharmacological characterization of a novel centrally permeable P2X7 receptor antagonist: A-804598. Neuropharmacology.

    • Context: Details the synthesis and biological application of the final drug, validating the intermedi
  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[3]

    • Context: Authoritative standard for performing qNMR for purity assignment.
  • ICH Expert Working Group. (2006). ICH Q3A(R2): Impurities in New Drug Substances.

    • Context: Regulatory framework for reporting impurities (like the un-alkyl
  • ResolveMass. (2025). Choosing the Right qNMR Internal Standard.[7][13][14][15]

    • Context: Technical guidance on selecting internal standards (compatibility with ketones and arom

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(1-Isobutyl-2,3-dihydro-1H-indol-5-yl)-ethanone
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